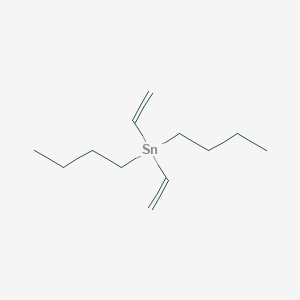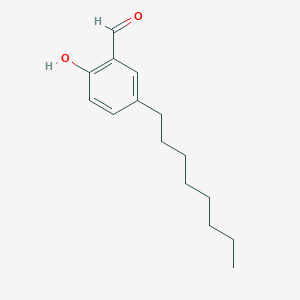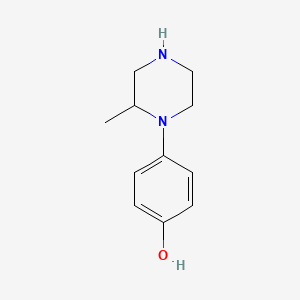![molecular formula C10H14ClN3O2 B3152315 N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride CAS No. 733703-31-6](/img/structure/B3152315.png)
N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride
Vue d'ensemble
Description
N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride, abbreviated as N1-AAG, is an organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 303.66 g/mol and a melting point of 135-136°C. N1-AAG is a potent and highly selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. It has been used to study the effects of acetylcholine in the brain, as well as to investigate the effects of drugs on the nervous system.
Applications De Recherche Scientifique
Proteomics Research
“N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein interactions, post-translational modifications, or protein abundance.
Antimicrobial Agents
There is research indicating that derivatives of this compound have been synthesized as novel antimicrobial agents . These derivatives have shown promising activities against several bacterial and fungal strains, making them a potential resource in the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Agents
1,2,4-triazole moieties, which are part of the structure of this compound, have been incorporated into a wide variety of therapeutically interesting drug candidates, including anti-inflammatory and analgesic agents .
Antifungal Agents
1,2,4-triazole derivatives, including those related to “N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride”, have been used to create antifungal agents . Some of these agents include fluconazole, itraconazole, and voriconazole.
Anticancer and Anti-tumor Agents
1,2,4-triazole derivatives have also been used in the synthesis of anticancer and anti-tumor agents . This suggests that “N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride” could potentially be used in cancer research or treatment.
Anticonvulsant Agents
Compounds with a 1,2,4-triazole structure have been used in the creation of anticonvulsant agents . This could potentially be another area of application for “N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride”.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-aminoacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11;/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXBMFXKUEHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)
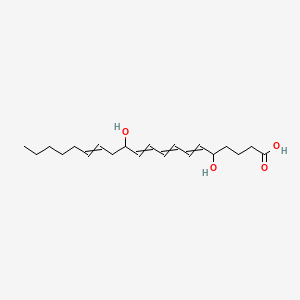

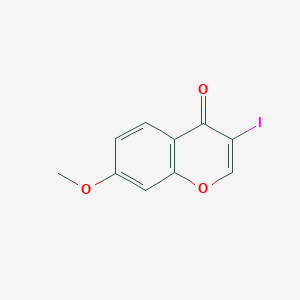

![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)


